2-(2,4-dichlorophenyl)-N-phenylacetamide
Description
2-(2,4-Dichlorophenyl)-N-phenylacetamide is a substituted acetamide derivative characterized by a phenylacetamide backbone with a 2,4-dichlorophenyl group at the α-carbon. The 2,4-dichloro substitution pattern on the phenyl ring enhances its electronic and steric properties, making it a key candidate for comparative studies with related compounds .
Properties
Molecular Formula |
C14H11Cl2NO |
|---|---|
Molecular Weight |
280.1 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)-N-phenylacetamide |
InChI |
InChI=1S/C14H11Cl2NO/c15-11-7-6-10(13(16)9-11)8-14(18)17-12-4-2-1-3-5-12/h1-7,9H,8H2,(H,17,18) |
InChI Key |
HIAGFOXKVGFFRL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)CC2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Isomerism and Substitution Effects
N-(4-Chlorophenyl)-2-(2,6-Dichlorophenyl)acetamide
- Structural Difference : This isomer replaces the 2,4-dichlorophenyl group with a 2,6-dichlorophenyl moiety.
N-(2,4-Dichlorophenyl)-N-methylacetamide
- Structural Difference : An N-methyl group replaces the N-phenyl group.
- Impact : The N-methylation reduces hydrogen-bonding capacity, which may decrease solubility and target affinity. In molecular docking studies, such modifications lower binding scores due to diminished polar interactions with enzyme active sites .
Heterocyclic Acetamide Derivatives
Compounds such as 2-(5-Acetyl-4-methyl-2-oxothiazol-3(2H)-yl)-N-phenylacetamide (2c) and N-(2,6-dichlorophenyl)-2-(4-methyl-2-oxothiazol-3(2H)-yl)acetamide (2f) () incorporate thiazole rings:
- Key Differences :
- Thiazole introduces π-conjugation and hydrogen-bond acceptors (C=O, S), enhancing electronic interactions.
- Physical Properties : Melting points vary significantly (2c: 188–190°C; 2f: 266–269°C), reflecting differences in crystallinity and intermolecular forces.
- Biological Relevance : Thiazole-containing derivatives may exhibit divergent activity profiles, such as antimicrobial or anticancer effects, though direct comparisons with the target compound are lacking .
Crystallographic and Conformational Comparisons
- Crystal Packing : In 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide (), dihedral angles between dichlorophenyl and pyrazolyl rings range from 54.8° to 77.5°, influencing molecular packing and hydrogen-bonding networks.
- Impact on Solubility : The target compound’s planar amide group facilitates intermolecular N–H⋯O hydrogen bonds, enhancing crystallinity and thermal stability compared to derivatives with bulky substituents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
